molecular formula C17H19N3S B2667046 2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2380033-79-2

2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2667046
CAS No.: 2380033-79-2
M. Wt: 297.42
InChI Key: LJZAIUCZMIVLQX-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound that features a unique spirocyclic structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropylamine with thiocarbohydrazide to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with phenylacetic acid derivatives under specific conditions to form the final spirocyclic structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles under appropriate conditions.

Scientific Research Applications

2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-6-phenyl-2-azaspiro[3.3]heptane can be compared with other thiadiazole derivatives, such as:

    1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.

    1,2,4-Thiadiazole: Exhibits antiviral and anti-inflammatory activities.

    1,2,5-Thiadiazole: Used in the development of new materials and as a ligand in coordination chemistry.

The uniqueness of this compound lies in its spirocyclic structure, which imparts specific chemical and biological properties that are not observed in other thiadiazole derivatives.

Properties

IUPAC Name

2-cyclopropyl-5-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3S/c1-2-4-12(5-3-1)14-8-17(9-14)10-20(11-17)16-19-18-15(21-16)13-6-7-13/h1-5,13-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZAIUCZMIVLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CC4(C3)CC(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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